Cas no 1283129-56-5 ((3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone)

(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone is a specialized organic compound featuring a pyrrolidine core substituted with an amino group at the 3-position and a 2-ethoxyphenyl methanone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and carbonyl functionalities allows for versatile derivatization, enabling the development of bioactive molecules. Its well-defined stereochemistry and purity ensure consistent performance in synthetic applications. The ethoxy group enhances solubility in organic solvents, facilitating downstream processing. This compound is particularly useful in medicinal chemistry for designing ligands targeting CNS or enzyme inhibition due to its balanced lipophilicity and hydrogen-bonding capacity.
(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone structure
1283129-56-5 structure
Product Name:(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone
CAS No:1283129-56-5
MF:C13H18N2O2
MW:234.294223308563
CID:4775370
Update Time:2025-05-26

(3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3-aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone
    • (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone
    • Inchi: 1S/C13H18N2O2/c1-2-17-12-6-4-3-5-11(12)13(16)15-8-7-10(14)9-15/h3-6,10H,2,7-9,14H2,1H3
    • InChI Key: CNHOJUFIKGYMSI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1OCC)N1CCC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 270
  • XLogP3: 1
  • Topological Polar Surface Area: 55.6

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Additional information on (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone

Professional Introduction to Compound with CAS No 1283129-56-5 and Product Name (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone

The compound with the CAS number 1283129-56-5 and the product name (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various therapeutic areas. The molecular structure of this compound, featuring a pyrrolidinyl moiety linked to an ethoxyphenyl group through a methanone bridge, suggests a high degree of versatility in chemical reactivity and biological activity.

In recent years, there has been a growing interest in the development of novel molecules that can modulate biological pathways effectively. The (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone structure is particularly intriguing because it combines elements that are known to interact with biological targets in diverse ways. The pyrrolidinyl ring is a common pharmacophore in drug discovery, often found in compounds that exhibit central nervous system (CNS) activity, while the ethoxyphenyl group can introduce hydrophobic interactions and electronic effects that influence binding affinity and selectivity.

Recent studies have highlighted the importance of such hybrid molecules in the development of new therapeutic agents. For instance, derivatives of pyrrolidinone have shown promise in the treatment of neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors. The presence of the amine group in the pyrrolidinyl ring further enhances the potential for hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

The methanone bridge in the (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone structure provides a flexible linker that can accommodate various conformations, thereby increasing the likelihood of binding to multiple target sites. This flexibility is particularly valuable in drug design, as it allows for fine-tuning of molecular properties such as solubility, metabolic stability, and pharmacokinetic profiles. Additionally, the ethoxyphenyl group can be modified to introduce additional functionalities, such as hydroxyl or carboxylic acid groups, which can further enhance biological activity.

In the context of current research trends, there is a significant focus on developing small molecules that can modulate protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The unique structural features of (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone make it a promising candidate for targeting these interactions. For example, recent computational studies have suggested that this compound can bind to specific pockets on protein surfaces, thereby disrupting aberrant signaling pathways.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or asymmetric catalysts may also be necessary to achieve enantiopure compounds, which are critical for many pharmaceutical applications.

Evaluation of the pharmacological properties of (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone has revealed several interesting findings. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in disease pathways, suggesting potential therapeutic benefits. Additionally, preliminary animal studies have shown promising results regarding its safety profile and efficacy in models relevant to human diseases. These findings underscore the importance of this compound as a lead molecule for further drug development.

The future direction of research on this compound will likely involve more detailed mechanistic studies to understand its mode of action at a molecular level. Additionally, efforts will be focused on optimizing its pharmacokinetic properties through structure-based drug design approaches. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible therapeutic outcomes.

In conclusion, the compound with CAS number 1283129-56-5 and product name (3-Aminopyrrolidin-1-yl)(2-ethoxyphenyl)methanone represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of pharmacophoric elements makes it a valuable scaffold for drug discovery efforts aimed at treating various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals.

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